molecular formula C14H9N3O8 B12678991 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid CAS No. 85136-66-9

5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid

Cat. No.: B12678991
CAS No.: 85136-66-9
M. Wt: 347.24 g/mol
InChI Key: KARHQWSVPLKNBE-UHFFFAOYSA-N
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Description

5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid: is a complex organic compound characterized by the presence of nitro and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of a precursor benzoic acid derivative, followed by amide formation and further nitration. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive nitro compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

The compound’s ability to undergo redox reactions makes it useful in biological assays and studies related to oxidative stress and cellular metabolism.

Medicine

Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting specific enzymes or pathways.

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrobenzoic acid
  • 2-Amino-5-nitrobenzoic acid
  • 3,5-Dinitrobenzoic acid

Uniqueness

Compared to similar compounds, 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its dual nitro groups and hydroxyl group make it particularly versatile for various applications.

Properties

CAS No.

85136-66-9

Molecular Formula

C14H9N3O8

Molecular Weight

347.24 g/mol

IUPAC Name

5-[(4-hydroxy-3-nitrobenzoyl)amino]-2-nitrobenzoic acid

InChI

InChI=1S/C14H9N3O8/c18-12-4-1-7(5-11(12)17(24)25)13(19)15-8-2-3-10(16(22)23)9(6-8)14(20)21/h1-6,18H,(H,15,19)(H,20,21)

InChI Key

KARHQWSVPLKNBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])O

Origin of Product

United States

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